1-Amino-6-cyclohex-3-enylmethyloxypurine
CAS No.: 872556-74-6
Cat. No.: VC8026225
Molecular Formula: C13H18N4O
Molecular Weight: 246.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872556-74-6 |
|---|---|
| Molecular Formula | C13H18N4O |
| Molecular Weight | 246.31 g/mol |
| IUPAC Name | 4-(cyclohexylmethoxy)-1H-imidazo[4,5-c]pyridin-6-amine |
| Standard InChI | InChI=1S/C13H18N4O/c14-11-6-10-12(16-8-15-10)13(17-11)18-7-9-4-2-1-3-5-9/h6,8-9H,1-5,7H2,(H2,14,17)(H,15,16) |
| Standard InChI Key | VPUIDVRYMVIXGO-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)COC2=C3C(=CC(=N2)N)NC=N3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1-Amino-6-cyclohex-3-enylmethyloxypurine is classified as a small molecule with the following key identifiers:
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IUPAC Name: 4-(cyclohexylmethoxy)-1H-imidazo[4,5-c]pyridin-6-amine
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SMILES: NC1=NC(OCC2CCCCC2)=C2N=CNC2=C1
The compound’s purine core is substituted at the C6 position with a cyclohexenylmethyloxy group, a structural motif that enhances hydrophobic interactions within the ribose-binding pocket of CDK2 . The amino group at C1 facilitates hydrogen bonding with the kinase’s hinge region, a hallmark of ATP-competitive inhibitors .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 246.3 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
| LogP (Predicted) | 2.1 |
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of 1-amino-6-cyclohex-3-enylmethyloxypurine involves nucleophilic substitution at the C6 position of a purine scaffold. A reported method involves reacting 6-chloropurine derivatives with cyclohexenylmethanol under basic conditions, followed by amination at the C1 position . Key steps include:
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Alkylation: Introduction of the cyclohexenylmethyloxy group via displacement using potassium carbonate as a base.
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Amination: Treatment with aqueous ammonia or ammonium hydroxide to install the C1 amino group .
Structure-Activity Relationships (SAR)
The compound’s inhibitory potency against CDK2 is highly dependent on its C6 substituent. Comparative studies with analogs reveal:
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Cyclohexenylmethyloxy vs. Alkoxy Groups: The cyclohexenylmethyloxy moiety improves hydrophobic packing in the ribose-binding pocket, increasing potency by ~50-fold compared to linear alkoxy substituents .
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Amino Group at C1: Removal of the C1 amino group reduces binding affinity by disrupting hydrogen bonds with Leu83 and Glu81 in CDK2’s hinge region .
Table 2: Inhibitory Activity of Selected Analogs
| Compound | CDK2 IC (nM) | Selectivity (CDK2/CDK1) |
|---|---|---|
| 1-Amino-6-cyclohex-3-enylmethyloxypurine | 44 | 2000 |
| 6-Ethoxypurine derivative | 1200 | 15 |
| 6-Cyclohexylmethoxy analog | 17 | 850 |
Data adapted from crystallographic and enzymatic assays .
Mechanism of Action and Selectivity
ATP-Competitive Inhibition
1-Amino-6-cyclohex-3-enylmethyloxypurine binds to the ATP-binding site of CDK2, forming three hydrogen bonds with the hinge region residues (Glu81 and Leu83) . The cyclohexenylmethyloxy group occupies the ribose-binding pocket, while the amino group at C1 stabilizes the inhibitor-kinase complex through additional interactions with Asp86 .
Structural Basis for Selectivity
Cocrystal structures with CDK2 (PDB: 5LQE) and CDK1 (PDB: 5LQF) reveal that the glycine-rich loop (residues 9–19) adopts distinct conformations in each kinase . In CDK2, this loop forms a hydrophobic cleft accommodating the cyclohexenylmethyloxy group, whereas in CDK1, steric clashes with Tyr15 reduce binding affinity . This conformational disparity underpins the compound’s 2000-fold selectivity for CDK2 over CDK1 .
Pharmacological Profile
ADMET Predictions
Predicted properties from DrugBank indicate favorable pharmacokinetics:
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Human Intestinal Absorption: 97.6% probability of high absorption.
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Blood-Brain Barrier Permeability: 96.9% probability of CNS penetration.
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CYP450 Inhibition: Inhibits CYP1A2 and CYP3A4, posing potential drug-drug interaction risks .
Preclinical Data
In vitro assays demonstrate:
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